molecular formula C17H15I2NO3S B11092530 2-[4-(Benzyloxy)-3,5-diiodophenyl]-1,3-thiazolidine-4-carboxylic acid

2-[4-(Benzyloxy)-3,5-diiodophenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11092530
M. Wt: 567.2 g/mol
InChI Key: KGAXNOCBWLFYES-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)-3,5-DIIODOPHENYL]-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound characterized by the presence of benzyloxy, diiodophenyl, and thiazolane carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)-3,5-DIIODOPHENYL]-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)-3,5-DIIODOPHENYL]-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The specific conditions, such as temperature, solvent, and reaction time, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(BENZYLOXY)-3,5-DIIODOPHENYL]-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications, including:

Properties

Molecular Formula

C17H15I2NO3S

Molecular Weight

567.2 g/mol

IUPAC Name

2-(3,5-diiodo-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H15I2NO3S/c18-12-6-11(16-20-14(9-24-16)17(21)22)7-13(19)15(12)23-8-10-4-2-1-3-5-10/h1-7,14,16,20H,8-9H2,(H,21,22)

InChI Key

KGAXNOCBWLFYES-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)O

Origin of Product

United States

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